2-AMINO-4-(4-BROMOPHENYL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE
Overview
Description
2-AMINO-4-(4-BROMOPHENYL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a bromophenyl group and a hexahydrocyclooctapyridinyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-BROMOPHENYL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE typically involves multi-step reactions. One common approach starts with the preparation of the bromophenyl derivative, followed by cyclization and functionalization steps to introduce the hexahydrocyclooctapyridinyl and cyanide groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-(4-BROMOPHENYL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the bromophenyl ring.
Scientific Research Applications
2-AMINO-4-(4-BROMOPHENYL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-(4-BROMOPHENYL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and have diverse biological activities.
Pyridine Derivatives: Similar to the compound , pyridine derivatives are widely studied for their antimicrobial and pharmacological properties.
Uniqueness
What sets 2-AMINO-4-(4-BROMOPHENYL)-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDIN-3-YL CYANIDE apart is its unique combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-amino-4-(4-bromophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3/c19-13-9-7-12(8-10-13)17-14-5-3-1-2-4-6-16(14)22-18(21)15(17)11-20/h7-10H,1-6H2,(H2,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOHXXCUNTZUOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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